molecular formula C10H15NO3S B2559393 2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one CAS No. 2172020-51-6

2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one

Cat. No. B2559393
CAS RN: 2172020-51-6
M. Wt: 229.29
InChI Key: FMKYWCGAXFFEDK-UHFFFAOYSA-N
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Description

2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one, also known as DMTE, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMTE is a thiazole-based compound that is used as a reagent in organic synthesis, as well as a potential drug candidate for various diseases.

Scientific Research Applications

Synthesis and Antiviral Activity

The compound 2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one, and related molecules, have been explored for their potential in synthesizing novel therapeutic agents. One study focused on synthesizing thiadiazole-based molecules containing the 1,2,3-triazole moiety as potential inhibitors against COVID-19 main protease. This research highlights the compound's utility in generating new chemical entities with potential antiviral activity, especially against the coronavirus, showcasing its role in addressing global health crises (Rashdan et al., 2021).

Hydrogen-Bonding and Luminescent Properties

In another application, derivatives similar to 2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one have been used to study hydrogen-bonding interactions within luminescent quinoline-triazoles. These compounds exhibited significant thermal stability and blue-green emissive properties in solution, making them interesting for materials science, particularly in developing new luminescent materials (Bai et al., 2017).

Catalyst Development

A notable application includes the encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, serving as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research demonstrates the compound's potential in catalysis, highlighting its relevance in synthetic chemistry and industrial processes (Ghorbanloo & Maleki Alamooti, 2017).

Modified Carbohydrates Synthesis

Furthermore, 2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one related compounds have been utilized in the synthesis of modified carbohydrates, showcasing the compound's versatility in organic synthesis. This approach provides a pathway to partly modified carbohydrates, which are of significant interest in medicinal chemistry and drug development (Valdersnes et al., 2012).

properties

IUPAC Name

2,2-diethoxy-1-(4-methyl-1,3-thiazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-4-13-10(14-5-2)8(12)9-11-7(3)6-15-9/h6,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKYWCGAXFFEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)C1=NC(=CS1)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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